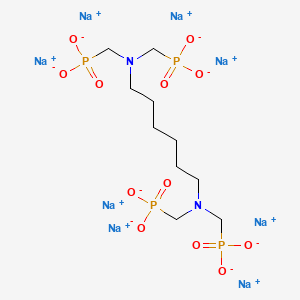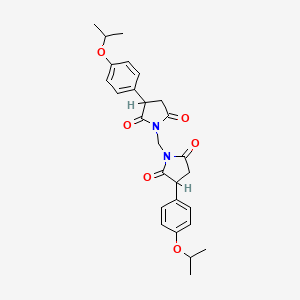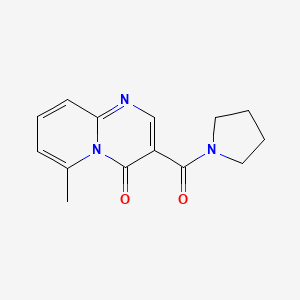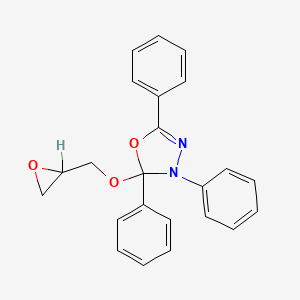
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes an oxiranylmethoxy group and a triphenyl-substituted oxadiazole ring
Métodos De Preparación
The synthesis of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with an appropriate epoxide to form the oxiranylmethoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The triphenyl-substituted oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole include:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Thiophene derivatives: Used in medicinal chemistry for their biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Compared to these compounds, this compound is unique due to its specific structural features and the presence of both an oxiranylmethoxy group and a triphenyl-substituted oxadiazole ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
120309-75-3 |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H20N2O3/c1-4-10-18(11-5-1)22-24-25(20-14-8-3-9-15-20)23(28-22,27-17-21-16-26-21)19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clave InChI |
OBTVFJPJWGKGEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2(N(N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


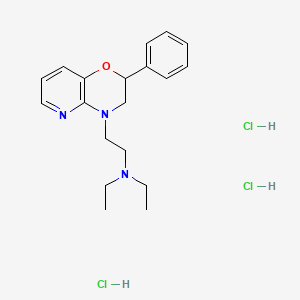
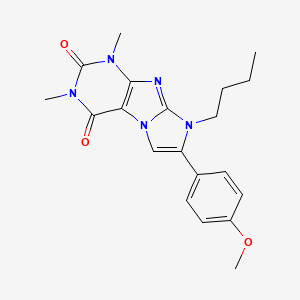
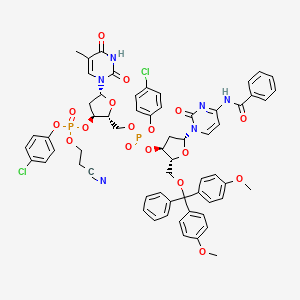
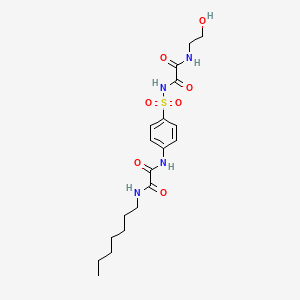

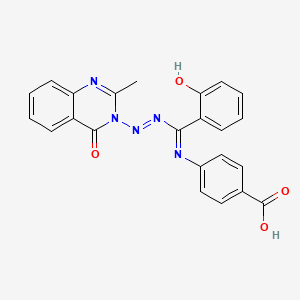

![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
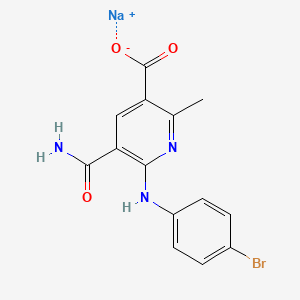
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
